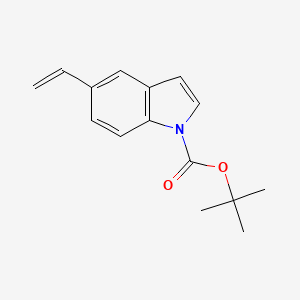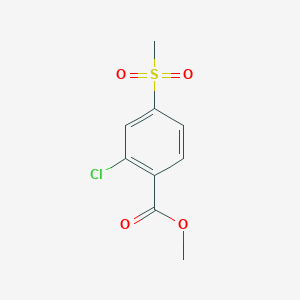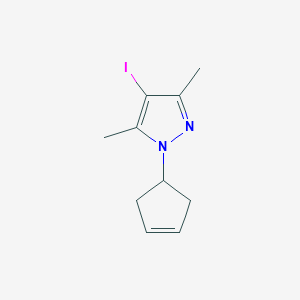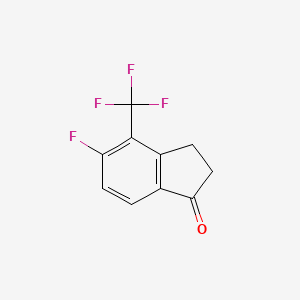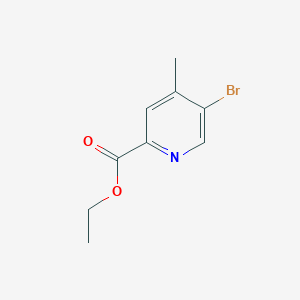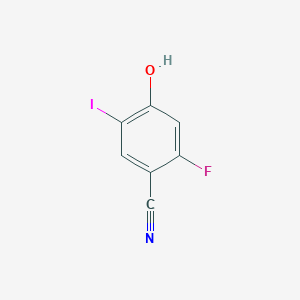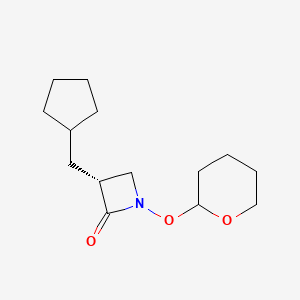![molecular formula C10H10BrNO B1400856 N-[(3-bromophenyl)methyl]prop-2-enamide CAS No. 1247493-88-4](/img/structure/B1400856.png)
N-[(3-bromophenyl)methyl]prop-2-enamide
描述
N-[(3-bromophenyl)methyl]prop-2-enamide: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It consists of an acrylamide molecule with a 3-bromobenzyl group attached to the nitrogen atom. This compound is part of the broader class of acrylamides, which are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
作用机制
Target of Action
The primary target of N-(3-bromobenzyl)acrylamide (N-BBN) is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
N-BBN interacts with tubulin, perturbing its tertiary structure . This interaction affects the normal architecture of microtubules within cells .
Biochemical Pathways
Acrylamide, a component of N-BBN, is metabolized in vivo through two pathways . The first pathway involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide . The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) .
Pharmacokinetics
Acrylamide, a component of n-bbn, is known to be readily soluble in water, rapidly absorbed in the body, and quickly distributed in various tissues .
Result of Action
N-BBN has been found to inhibit cancer cell viability effectively . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The compound’s action results in a peculiar type of disruption of normal microtubule architecture within cells .
生化分析
Biochemical Properties
N-(3-bromobenzyl)acrylamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as nitrile hydratase, which catalyzes the hydration of nitriles to amides. The interaction between N-(3-bromobenzyl)acrylamide and nitrile hydratase is crucial for the conversion of nitriles into their corresponding amides, a reaction that is important in various metabolic pathways . Additionally, N-(3-bromobenzyl)acrylamide has been observed to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
N-(3-bromobenzyl)acrylamide exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . The influence of N-(3-bromobenzyl)acrylamide on cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leads to alterations in gene expression and cellular metabolism. These changes can result in the suppression of oncogenic signals and the promotion of cell death in malignant cells.
Molecular Mechanism
The molecular mechanism of action of N-(3-bromobenzyl)acrylamide involves its binding interactions with specific biomolecules. This compound binds to the active site of nitrile hydratase, inhibiting its enzymatic activity and preventing the conversion of nitriles to amides . Additionally, N-(3-bromobenzyl)acrylamide can modulate the activity of transcription factors, leading to changes in gene expression. The inhibition of enzyme activity and the alteration of gene expression are key mechanisms through which N-(3-bromobenzyl)acrylamide exerts its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-bromobenzyl)acrylamide have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term exposure to N-(3-bromobenzyl)acrylamide has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects highlight the importance of maintaining appropriate conditions for the stability and efficacy of N-(3-bromobenzyl)acrylamide in experimental studies.
Dosage Effects in Animal Models
The effects of N-(3-bromobenzyl)acrylamide vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, N-(3-bromobenzyl)acrylamide can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the need for careful optimization of N-(3-bromobenzyl)acrylamide dosages in preclinical studies to balance efficacy and safety.
Metabolic Pathways
N-(3-bromobenzyl)acrylamide is involved in metabolic pathways that include its interaction with enzymes such as nitrile hydratase and glutathione S-transferase . These enzymes facilitate the conversion of N-(3-bromobenzyl)acrylamide into its metabolites, which can then participate in further biochemical reactions. The involvement of N-(3-bromobenzyl)acrylamide in these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of N-(3-bromobenzyl)acrylamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as the organic anion transporting polypeptides (OATPs). Once inside the cell, N-(3-bromobenzyl)acrylamide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
N-(3-bromobenzyl)acrylamide exhibits specific subcellular localization patterns that are crucial for its activity and function. This compound can be targeted to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, N-(3-bromobenzyl)acrylamide can localize to the cytoplasm, where it interacts with enzymes and other proteins involved in metabolic processes . The subcellular localization of N-(3-bromobenzyl)acrylamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromophenyl)methyl]prop-2-enamide typically involves the reaction of 3-bromobenzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale purification techniques .
化学反应分析
Types of Reactions: N-[(3-bromophenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The acrylamide moiety can participate in Michael addition reactions with nucleophiles.
Polymerization: The acrylamide group can undergo polymerization to form polyacrylamides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Addition Reactions: Reagents include nucleophiles like thiols and amines, with reactions often carried out in the presence of a base.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Addition Reactions: Products are adducts formed by the addition of nucleophiles to the acrylamide double bond.
Polymerization: The major product is polyacrylamide or copolymers containing the acrylamide unit.
科学研究应用
Chemistry: N-[(3-bromophenyl)methyl]prop-2-enamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and addition reactions.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is also used in the synthesis of biologically active compounds.
Medicine: this compound has potential therapeutic applications, particularly in the development of anti-tumor agents. Its ability to form covalent bonds with biological targets makes it a candidate for drug design .
Industry: In industrial applications, this compound is used in the production of polymers and copolymers, which have applications in water treatment, paper manufacturing, and other fields .
相似化合物的比较
N-benzylacrylamide: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
N-(4-bromobenzyl)acrylamide: Similar structure with the bromine atom in the para position, which can affect its reactivity and biological activity.
N-(3-chlorobenzyl)acrylamide: Similar structure with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: The bromine atom can participate in various substitution reactions, making this compound a versatile building block in organic synthesis .
属性
IUPAC Name |
N-[(3-bromophenyl)methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h2-6H,1,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTNEUMWDCTSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



